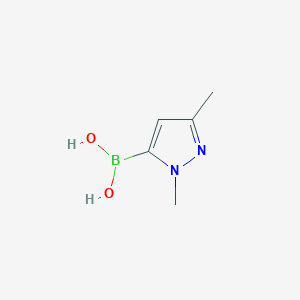

1,3-Dimethylpyrazole-5-boronic acid

説明

Significance within Organoboron Chemistry

Organoboron compounds, and boronic acids specifically, are integral to modern organic synthesis due to their stability, generally low toxicity, and versatile reactivity. nih.gov First synthesized in 1860, boronic acids are now most famously recognized for their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. researchgate.netnih.gov This reaction is a cornerstone in the synthesis of complex organic molecules, representing a significant portion of all such processes used in the creation of new pharmaceuticals and materials. researchgate.net

The utility of boronic acids extends beyond Suzuki coupling to include Chan-Lam amination, Brown oxidation, and asymmetric synthesis. researchgate.netmdpi.com The boron atom in boronic acids has only six valence electrons, making them mild Lewis acids. researchgate.net Heterocyclic boronic acids, such as 1,3-dimethylpyrazole-5-boronic acid, are particularly valuable as they allow for the direct installation of heterocycles like pyrazole (B372694) onto other molecular frameworks. nih.govnih.gov The development of highly active catalyst systems has broadened the scope of reactions to include a wide range of heteroarylboronic acids, overcoming previous challenges related to their preparation and stability. nih.gov

Role of Pyrazole Scaffolds in Modern Chemical Synthesis

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in chemical synthesis. researchgate.nettandfonline.com Its derivatives are prevalent in a multitude of applications, ranging from medicinal chemistry and drug discovery to agrochemicals and materials science. researchgate.netmdpi.com The metabolic stability of the pyrazole ring is a key factor in its increasing presence in newly approved drugs. nih.gov

Pyrazole-containing compounds form the core structure of numerous pharmaceuticals used to treat a variety of diseases, including different types of cancer and hypertension. tandfonline.comnih.gov The versatility of the pyrazole scaffold allows for strategic functionalization, enabling the synthesis of diverse derivatives with unique photophysical or biological properties. mdpi.com Synthetic chemists continue to focus on developing new and efficient methods for constructing and functionalizing the pyrazole ring due to its proven applicability as a synthetic intermediate for industrially and pharmaceutically important chemicals. mdpi.com The ability to use pyrazole derivatives in multicomponent reactions and as templates for building more complex fused systems further underscores their importance in modern synthesis. researchgate.netmdpi.com

Overview of Research Trajectories for this compound

The primary research trajectory for this compound is its use as a versatile building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. nih.govpsu.edu This reaction enables the efficient construction of biaryl and heteroaryl systems, which are common motifs in pharmaceuticals and functional materials. psu.edu

Research focuses on coupling this compound and its derivatives with various aryl and heteroaryl halides to create complex, multi-ring structures. psu.edu For instance, studies have demonstrated the synthesis of trifluoromethyl-substituted heteroaryl-pyrazoles using pyrazolylboronic esters in Suzuki-Miyaura cross-couplings. psu.edu These reactions provide access to new trifluoromethyl-substituted heterobiaryl systems that are of significant interest for drug discovery. psu.edu

Investigations into the reaction conditions, such as the choice of palladium catalyst, ligand, and base, are ongoing to optimize yields and expand the substrate scope. nih.govbeilstein-journals.org While the cross-coupling of heteroarylboronic acids can sometimes be challenging due to issues like competing protodeboronation (the loss of the boronic acid group), the development of advanced catalyst systems, often employing sterically bulky and electron-rich phosphine (B1218219) ligands like SPhos and XPhos, has significantly improved the efficiency and reliability of these transformations. nih.govpsu.edunih.gov The ability to functionalize the resulting pyrazole products further allows for the synthesis of highly substituted and complex molecules. psu.edu

Chemical Properties of this compound

The following table summarizes key chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉BN₂O₂ | cymitquimica.comsigmaaldrich.comalfa-chemistry.com |

| Molecular Weight | 139.95 g/mol | sigmaaldrich.com |

| Physical Form | Solid | cymitquimica.comsigmaaldrich.com |

| CAS Number | 847818-68-2 | alfa-chemistry.com |

| InChI Key | RAAWPADCPXAWSK-UHFFFAOYSA-N | cymitquimica.comsigmaaldrich.com |

特性

IUPAC Name |

(2,5-dimethylpyrazol-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BN2O2/c1-4-3-5(6(9)10)8(2)7-4/h3,9-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAAWPADCPXAWSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NN1C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460064 | |

| Record name | 1,3-Dimethylpyrazole-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847818-68-2 | |

| Record name | 1,3-Dimethylpyrazole-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethylpyrazole-5-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,3 Dimethylpyrazole 5 Boronic Acid and Its Derivatives

Regioselective Functionalization Strategies of the Pyrazole (B372694) Ring

The precise installation of a boronic acid group onto the pyrazole core is paramount for its use as a versatile synthetic intermediate. The regioselectivity of this functionalization is dictated by the inherent electronic properties of the pyrazole ring and the chosen synthetic strategy. For 1,3-dimethylpyrazole (B29720), the C5 position is the most frequent target for borylation due to a combination of electronic and steric factors.

Directed Lithiation and Borylation Approaches

Direct C-H activation through deprotonation (lithiation) followed by quenching with a boron electrophile is a fundamental strategy for synthesizing pyrazole boronic acids. The regioselectivity of this approach is governed by the relative acidity of the C-H protons on the pyrazole ring. In N-substituted pyrazoles, the C5 proton is generally the most acidic and can be selectively removed by a strong base. nih.gov

This enhanced acidity is attributed to the inductive effects of the adjacent nitrogen atoms and the stability of the resulting carbanion. The synthesis of 1,3-dimethylpyrazole-5-boronic acid via this method typically involves the treatment of 1,3-dimethylpyrazole with a potent organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The resulting 1,3-dimethylpyrazol-5-yllithium intermediate is then quenched in situ with a boron electrophile, most commonly a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate. Subsequent acidic workup hydrolyzes the boronate ester to yield the desired this compound.

Key Reaction Steps:

Deprotonation: 1,3-dimethylpyrazole reacts with a strong base (e.g., n-BuLi) to form a lithiated intermediate.

Borylation: The lithiated species attacks the electrophilic boron atom of a trialkyl borate.

Hydrolysis: Acidic workup liberates the final boronic acid product.

The efficiency of this method relies on carefully controlled anhydrous and low-temperature conditions to prevent side reactions.

Transition-Metal-Catalyzed C-H Borylation

Transition-metal-catalyzed C-H borylation has emerged as a powerful and efficient method for the synthesis of aryl and heteroaryl boronic acids, offering high regioselectivity and functional group tolerance. researchgate.net Iridium- and rhodium-based catalysts are particularly prominent in this field.

Iridium-catalyzed borylation, often employing catalysts like [Ir(cod)OMe]₂ in conjunction with a bipyridine-based ligand, is a preferred method for functionalizing heterocycles. researchgate.netnih.gov The regioselectivity is primarily governed by steric factors, directing the borylation to the most accessible C-H bond. researchgate.net For 1,3-dimethylpyrazole, the C5 position is sterically unhindered, making it the favored site for borylation. The reaction typically involves heating the pyrazole substrate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of the iridium catalyst.

Rhodium-catalyzed C-H activation offers another avenue for pyrazole functionalization. acs.orgnih.gov These reactions can proceed through various mechanisms, including concerted metalation-deprotonation. acs.org While highly effective for C-H arylation, their application in direct borylation of simple pyrazoles like 1,3-dimethylpyrazole is also an area of active research.

| Catalyst System | Reagents | Key Features | Selectivity |

| Iridium (e.g., [Ir(cod)OMe]₂) / dtbpy | B₂pin₂ | High efficiency, broad substrate tolerance. | Sterically-driven, favors C5. researchgate.net |

| Rhodium (e.g., [Rh(MeCN)₃Cp*][PF₆]₂) | B₂pin₂ | Effective for C-H functionalization. | Can be influenced by directing groups. acs.orgnih.gov |

Halogen-Lithium Exchange and Subsequent Boronylation

The halogen-lithium exchange reaction is a classic and highly reliable method for generating organolithium species from organohalides, which can then be converted to boronic acids. nih.govnumberanalytics.com This strategy offers excellent regiocontrol, as the position of the boronic acid group is predetermined by the initial position of the halogen atom on the pyrazole ring.

To synthesize this compound, the process starts with 5-bromo- or 5-iodo-1,3-dimethylpyrazole. The reaction involves treating the halopyrazole with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at very low temperatures (-78 °C to -100 °C) to facilitate the exchange. harvard.edua2bchem.com This rapid exchange generates the 1,3-dimethylpyrazol-5-yllithium intermediate, which is immediately trapped with an electrophilic boron source like triisopropyl borate. An acidic workup then yields the final boronic acid. An improved one-pot synthesis of a related pyrazole boronic acid pinacol (B44631) ester has been reported, which proceeds through the isolation of a stable lithium hydroxy ate complex, simplifying handling and improving yields. a2bchem.com

| Starting Material | Reagents | Conditions | Product | Yield |

| 4-Bromo-1-methyl-1H-pyrazole | 1. n-BuLi, 2. B(OiPr)₃, 3. H₂O | THF, -78 °C to rt | 1-Methyl-1H-pyrazole-4-boronic acid lithium hydroxy ate complex | 90% a2bchem.com |

| Aryl Halides (General) | 1. t-BuLi, 2. B(OR)₃ | Low Temperature | Aryl Boronic Acids/Esters | Varies |

Pyrazole Ring Formation Precursors for Boronic Acid Synthesis

An alternative to functionalizing a pre-formed pyrazole ring is to construct the ring itself from precursors that either already contain a boron moiety or a group that can be easily converted to one. The most common method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine (B178648). nih.govresearchgate.net

To apply this to the synthesis of this compound, one could envision a strategy involving a boron-substituted 1,3-dicarbonyl precursor. However, a more practical approach often involves synthesizing a pyrazole with a handle for subsequent borylation. For instance, the condensation of a halogenated 1,3-dicarbonyl compound with methylhydrazine would yield a halogenated 1,3-dimethylpyrazole. d-nb.info This product can then be subjected to halogen-lithium exchange and borylation as described in section 2.1.3.

The regioselectivity of the initial cyclocondensation is a critical consideration. nih.govconicet.gov.ar The reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine like methylhydrazine can lead to a mixture of two regioisomeric pyrazoles. conicet.gov.ar However, reaction conditions, including the use of specific solvents like fluorinated alcohols, can be optimized to favor the desired isomer. conicet.gov.ar

A notable multicomponent reaction involves the coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds, which proceeds via a tandem Knoevenagel condensation and 1,3-dipolar cycloaddition, offering a route to highly functionalized pyrazoles. organic-chemistry.org

Protective Group Chemistry in the Synthesis of Boronic Acid Derivatives

Protective group chemistry plays a crucial role in directing the regioselectivity of pyrazole functionalization and in the synthesis of complex derivatives. nih.gov While 1,3-dimethylpyrazole has both nitrogen atoms alkylated, the principles of protective group chemistry are vital when synthesizing derivatives from less substituted precursors, such as 1-methylpyrazole (B151067) or pyrazole itself.

The N-H proton of an unprotected pyrazole can interfere with many reactions, including lithiation and metal-catalyzed coupling. Therefore, the nitrogen is often protected. The [2-(trimethylsilyl)ethoxy]methyl (SEM) group has proven particularly effective. nih.gov It protects the pyrazole nitrogen, enabling regioselective C-H arylation (and by extension, borylation). nih.gov A key advantage of the SEM group is its ability to be transposed from one nitrogen to the other, allowing for sequential functionalization at different positions of the pyrazole ring with complete regiocontrol. nih.gov

The tert-butoxycarbonyl (Boc) group is another common N-protecting group, valued for its stability and predictable removal under specific conditions. researchgate.net For instance, N-Boc-pyrazoles can be selectively deprotected using sodium borohydride (B1222165) in ethanol, conditions under which other protected amines remain intact. arkat-usa.org

In the context of synthesizing this compound derivatives, one might start with 1-methylpyrazole, protect the N-H with a group like SEM, perform a regioselective borylation at C5, methylate the remaining nitrogen, and finally deprotect to yield the target molecule or a precursor for further elaboration.

Innovations in Green Chemistry for Sustainable Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals and pharmaceutical intermediates to reduce environmental impact. sci-hub.se Key innovations applicable to the synthesis of this compound include the use of flow chemistry and the development of more sustainable reaction protocols.

Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a flask, offers numerous advantages over traditional batch processing. durham.ac.ukuc.pt These benefits include enhanced safety (especially for hazardous reactions like those involving organolithiums), superior heat and mass transfer, precise control over reaction parameters, and easier scalability. mdpi.com The synthesis of boronic acids via lithium-halogen exchange has been successfully adapted to flow chemistry, which effectively suppresses common side reactions and allows for high throughput. nih.govorganic-chemistry.org This technology is directly applicable to the synthesis of this compound from its halogenated precursor.

Other green approaches focus on minimizing waste and using environmentally benign reagents. This includes:

Catalyst-focused improvements: Developing highly efficient and recyclable catalysts for C-H borylation to reduce metal waste.

Solvent selection: Replacing hazardous solvents with greener alternatives.

Atom economy: Designing synthetic routes, such as multicomponent reactions, that maximize the incorporation of starting materials into the final product. organic-chemistry.org For example, some pyrazole syntheses utilize molecular oxygen as a green oxidant. organic-chemistry.org

These sustainable methodologies not only reduce the environmental footprint but can also lead to more efficient, safer, and cost-effective manufacturing processes. sci-hub.se

Mechanistic Investigations and Reactivity Profiles of 1,3 Dimethylpyrazole 5 Boronic Acid

Fundamental Reaction Mechanisms of the Boronic Acid Moiety

Boronic acids, characterized by the R-B(OH)₂ functional group, are versatile compounds in organic chemistry. wikipedia.org Their reactivity is primarily governed by the Lewis acidic nature of the boron atom, which possesses a vacant p-orbital and only six valence electrons. wiley-vch.de This electron deficiency allows boronic acids to readily accept a pair of electrons, making them effective Lewis acids. wikipedia.org

A key feature of boronic acids is their ability to form reversible covalent complexes with diols, including sugars, amino acids, and other molecules with vicinal hydroxyl groups. wikipedia.orgnih.gov In aqueous solutions, this condensation reaction establishes an equilibrium between the boronic acid and a tetrahedral boronate ester. nih.gov The stability of these complexes is influenced by pH and the electronic nature of the substituent on the boron atom; electron-withdrawing groups tend to enhance stability. wiley-vch.de

In the context of cross-coupling reactions, the fundamental mechanism involves a catalytic cycle with a transition metal, most commonly palladium. libretexts.org The generally accepted mechanism for reactions like the Suzuki-Miyaura coupling proceeds through three key steps:

Oxidative Addition : The low-valent palladium(0) catalyst reacts with an organic halide (R'-X), inserting itself into the carbon-halogen bond to form a palladium(II) intermediate. libretexts.org

Transmetalation : The organic group from the boronic acid (or its corresponding boronate) is transferred to the palladium(II) center, displacing the halide. This step typically requires activation by a base. libretexts.org

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond (R-R') and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orglibretexts.org

Cross-Coupling Reactions Utilizing 1,3-Dimethylpyrazole-5-boronic Acid

This compound serves as a valuable building block for introducing the 1,3-dimethylpyrazol-5-yl moiety into various organic molecules through transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is the most prominent application for heteroaryl boronic acids like this compound. molecularcloud.org This reaction facilitates the formation of C-C bonds between the pyrazole (B372694) ring and various aryl or vinyl halides or triflates. libretexts.org The success of these couplings often depends on the careful selection of the palladium catalyst, ligand, base, and solvent system to optimize yield and reaction rate. nih.gov

For challenging couplings involving heteroaryl partners, specialized ligands and pre-catalysts have been developed. Buchwald's phosphine (B1218219) ligands, such as SPhos and XPhos, are frequently employed due to their effectiveness in promoting the oxidative addition and reductive elimination steps, even with less reactive coupling partners like aryl chlorides. nih.gov The use of pre-formed catalysts, such as XPhos Pd G2, can also enhance reaction efficiency and reproducibility. rsc.org

| Component | Example | Purpose | Source(s) |

| Catalyst | Pd(OAc)₂, PdCl₂(dppf), XPhos Pd G2 | Provides the active Pd(0) species for the catalytic cycle. | rsc.orgnih.govnih.gov |

| Ligand | XPhos, SPhos, PCy₃ | Stabilizes the Pd catalyst and facilitates key mechanistic steps. | nih.govnih.gov |

| Base | K₃PO₄, KOAc, CsF | Activates the boronic acid to form a more reactive boronate species for transmetalation. | nih.govnih.govnih.gov |

| Solvent | Dioxane/H₂O, DMSO, Toluene | Solubilizes reactants and influences reaction kinetics. | nih.govnih.govresearchgate.net |

This table presents typical conditions for Suzuki-Miyaura couplings involving heteroaryl boronic acids, which are applicable to this compound.

Nickel catalysts have emerged as a powerful alternative to palladium for certain cross-coupling reactions. wisc.edu They offer distinct advantages, including lower cost and unique reactivity, particularly in coupling reactions involving less reactive electrophiles or in promoting challenging C-N bond activations. nih.gov Nickel-catalyzed cross-couplings can effectively pair aryl boronic acids with partners like benzylic ammonium (B1175870) salts, proceeding under mild conditions with high functional group tolerance. nih.gov While specific literature on this compound in nickel-catalyzed reactions is limited, the general methodologies developed for other aryl and heteroaryl boronic acids are applicable. nih.govwisc.edu These reactions often require a nickel(0) source, such as Ni(cod)₂, and a suitable ligand to facilitate the catalytic cycle, which is analogous to the palladium-catalyzed pathway. nih.gov

The success of cross-coupling reactions with this compound is highly dependent on the nature of the coupling partner.

Scope:

Aryl and Heteroaryl Bromides/Iodides: These are generally excellent coupling partners due to the relatively weak carbon-halogen bond, which facilitates the rate-determining oxidative addition step. libretexts.org

Aryl and Heteroaryl Triflates: Triflates (-OTf) are also highly effective leaving groups and couple efficiently. researchgate.net

Activated Aryl Chlorides: While more challenging, electron-deficient aryl chlorides can be coupled successfully, often requiring more electron-rich and bulky phosphine ligands to promote oxidative addition. libretexts.org

Limitations:

Substrate Inhibition: The presence of acidic functional groups, such as the pyrazole N-H in unprotected pyrazoles, can potentially coordinate to the palladium center and inhibit the reaction. nih.gov However, since the pyrazole nitrogen atoms in this compound are methylated, this specific mode of inhibition is avoided.

Steric Hindrance: Sterically demanding coupling partners, such as ortho-substituted aryl halides, can significantly slow down the reaction rate and lead to lower yields. nih.gov

Competing Borylation Reactions: Under certain conditions intended for cross-coupling, side reactions can occur. For instance, in palladium-catalyzed borylation reactions, the formation of biaryl compounds through cross-coupling can become a major, unintended pathway. nih.gov

| Coupling Partner | General Reactivity | Notes | Source(s) |

| Aryl/Heteroaryl Iodides | Excellent | Most reactive halides. | libretexts.org |

| Aryl/Heteroaryl Bromides | Very Good | Widely used and highly reliable. | nih.gov |

| Aryl/Heteroaryl Triflates | Very Good | Excellent leaving group, comparable to bromides. | researchgate.net |

| Aryl/Heteroaryl Chlorides | Moderate to Poor | Reaction is often slower and requires specialized, bulky, electron-rich ligands. | libretexts.org |

Electrophilic and Nucleophilic Reactivity of the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle with distinct regions of reactivity. nih.gov Its electronic nature is influenced by the two adjacent nitrogen atoms. The ring system is considered electron-rich and can participate in various substitution reactions. researchgate.net

Electrophilic Attack: Due to the electron-donating character of the ring, pyrazoles readily undergo electrophilic substitution reactions. These reactions, such as halogenation, nitration, or sulfonation, occur preferentially at the C4 position, which is the most electron-rich carbon. nih.govresearchgate.net The C3 and C5 positions are deactivated towards electrophiles due to the proximity of the electronegative nitrogen atoms. researchgate.net

Nucleophilic Attack: Conversely, the C3 and C5 positions are susceptible to nucleophilic attack because of their electron-deficient character. nih.govresearchgate.net In this compound, the C5 position is substituted with the boronic acid group. Theoretical studies on related pyrazabole (B96842) systems (dimeric structures of pyrazolylboranes) support the idea that the boron-carbon bond is a site of potential nucleophilic interaction. researchgate.netscholaris.ca

| Position | Type of Reactivity | Explanation | Source(s) |

| C3 | Nucleophilic Attack | Electron-deficient due to adjacent nitrogen atoms. | nih.govresearchgate.net |

| C4 | Electrophilic Attack | Most electron-rich carbon in the ring. | nih.govresearchgate.net |

| C5 | Nucleophilic Attack | Electron-deficient and site of boronic acid substitution. | nih.govresearchgate.net |

Role as a Borylating Agent in Organic Transformations

While boronic acids are most commonly used as the nucleophilic partner in cross-coupling reactions to transfer their organic substituent, they can also participate in other transformations. sigmaaldrich.cn The term "borylating agent" typically refers to reagents like bis(pinacolato)diboron (B136004) (B₂pin₂) used in Miyaura borylation to install a boronic ester group onto a molecule. mdpi.com

However, boronic acids themselves can be involved in reactions where they act as the source of a boron-containing moiety. For example, unusual transformations involving the disproportionation of arylboronic acids have been observed. In the presence of a bidentate pyrazolone (B3327878) ligand and a base, an arylboronic acid can undergo a reaction to form a four-coordinate diarylborinate complex. nih.gov This suggests that under specific conditions, this compound could potentially act as an agent to transfer a pyrazolyl-boron group, although this is not its primary role. The predominant utility remains its function as a source of the 1,3-dimethylpyrazol-5-yl group in Suzuki-Miyaura and related cross-coupling reactions. molecularcloud.org

Chelation and Coordination Behavior of Pyrazole Boronates

Pyrazole and its derivatives are recognized as effective chelating agents in coordination chemistry, capable of binding to metals through various modes. researchgate.netpen2print.orgresearchgate.net The coordination versatility of the pyrazole moiety stems from the presence of multiple nitrogen atoms which can act as donors. researchgate.net Depending on the substitution pattern and the reaction conditions, pyrazoles can coordinate as neutral monodentate ligands, exo-bidentate linkers, or as part of a larger polydentate chelating system. researchgate.net

In the context of pyrazole boronates, the interaction between the pyrazole ring and the boronic acid group can lead to complex coordination behaviors. Research on related compounds, such as 1-(2-pyridinyl)-5-pyrazolone derivatives reacting with arylboronic acids, has demonstrated the formation of stable four-coordinate boron(III) complexes. nih.gov This transformation is facilitated by the presence of a bidentate ligand structure and basic media. nih.gov The [N,O]-bidentate chelation from the pyrazole and a carbonyl group assists in the disproportionation of the arylboronic acid, leading to the formation of a diarylborinate complex. nih.gov

For this compound, the N2 nitrogen of the pyrazole ring and an oxygen atom from the boronic acid group could potentially engage in intramolecular coordination, forming a five-membered ring. This chelation would stabilize the molecule and influence its reactivity. The formation of such coordinated structures is often a key factor in the catalytic activity and reaction mechanisms involving pyrazole boronates. nih.gov For instance, the syn-periplanar arrangement of an [N,O]-bidentate ligand derived from N-(2-pyridinyl)pyrazole was found to be crucial for accommodating an incoming boronic acid to form a stable complex. nih.gov The coordination can also involve external metal centers, where the pyrazole boronate acts as a ligand, a behavior well-documented for various pyrazole derivatives in forming mononuclear or polynuclear complexes. researchgate.netnih.gov

| Ligand Type | Coordination Mode | Example Complex Formation | Reference |

|---|---|---|---|

| General Pyrazoles | Monodentate, Exo-bidentate, Polydentate | Formation of mononuclear and polynuclear complexes with various transition metals. | researchgate.net |

| 1-(2-Pyridinyl)-5-pyrazolone | [N,O]-Bidentate Chelation | Formation of four-coordinate boron(III) diarylborinate complexes with arylboronic acids in basic media. | nih.gov |

| Poly(pyrazolyl)borates | Tripodal "Scorpionate" Ligands | Coordination with various metal centers, though can undergo B-N bond cleavage. | researchgate.net |

| Pyrazole-acetamide | Bidentate Chelation | Formation of mononuclear complexes with Cd(II) and Cu(II). | nih.gov |

Influence of Tautomerism on Reactivity and Selectivity

Tautomerism is a fundamental characteristic of pyrazole chemistry that can significantly influence the reactivity and properties of these heterocycles. nih.govresearchgate.net The most common form is annular prototropic tautomerism, where a proton can shuttle between the two nitrogen atoms of the pyrazole ring (N1 and N2). nih.gov The position of this equilibrium is sensitive to the nature of substituents on the pyrazole ring, the solvent, and the physical state. nih.govresearchgate.net For instance, electron-donating substituents tend to stabilize the N2-H tautomer, while electron-withdrawing groups, such as a boronic acid (BH2) group, favor the N1-H tautomer. researchgate.net

However, in the case of this compound, the N1 position is substituted with a methyl group. This N-alkylation precludes the possibility of annular prototropic tautomerism. The molecule is "locked" into a single regioisomeric form, which simplifies its reactivity profile as there is no equilibrium between different tautomers of the heterocyclic core. This structural rigidity eliminates reaction pathways that might depend on the presence of an alternative tautomeric form, thereby enhancing the selectivity of its reactions. For example, in cross-coupling reactions, the fixed position of the substituents ensures that a single, well-defined product isomer is obtained. This is in contrast to N-unsubstituted pyrazoles, where mixtures of products can arise from the reactivity of different tautomers. nih.gov While other forms of tautomerism, such as keto-enol, are critical for pyrazolone systems, they are not relevant for the aromatic pyrazole ring of this compound. nih.govmdpi.com

| Compound Type | Tautomerism Possible | Description | Impact on Reactivity |

|---|---|---|---|

| 5-Substituted-1H-pyrazole | Annular Prototropic | Proton can exist on N1 or N2, leading to an equilibrium between two tautomeric forms. nih.gov | Potential for multiple reaction products depending on which tautomer reacts. Reactivity is influenced by substituent effects on tautomer stability. researchgate.net |

| This compound | None (Annular) | The N1 position is blocked by a methyl group, preventing proton transfer and locking the structure. | Enhanced selectivity in reactions like cross-coupling, as only a single regioisomer is present. |

| 5-Pyrazolone Derivatives | Annular and Keto-Enol | Exhibit both annular tautomerism (if N1 is unsubstituted) and keto-enol tautomerism involving the pyrazole ring and an exocyclic oxygen. nih.gov | The presence of multiple tautomers can lead to complex reaction pathways, such as the formation of diarylborinate complexes. nih.gov |

Acid-Base Equilibria and their Impact on Reaction Pathways

The reactivity of this compound is profoundly influenced by acid-base equilibria, primarily centered on the boronic acid functional group. Boronic acids are Lewis acids, meaning the boron atom is electron-deficient and can accept a pair of electrons from a Lewis base, such as a hydroxide (B78521) ion. mdpi.com This interaction leads to a fundamental equilibrium between the neutral, trigonal planar boronic acid (R-B(OH)₂) and an anionic, tetrahedral boronate species (R-B(OH)₃⁻). mdpi.com

The position of this equilibrium is pH-dependent. In acidic or neutral aqueous solutions, the neutral boronic acid form predominates. As the pH increases into the basic range, the equilibrium shifts towards the formation of the anionic boronate. The acidity constant (pKa) of the boronic acid dictates the pH range over which this transition occurs. mdpi.com

This acid-base behavior has a direct and critical impact on reaction pathways. mdpi.com Many important reactions involving boronic acids, most notably the Suzuki-Miyaura cross-coupling, are highly sensitive to this equilibrium. The formation of the anionic boronate species is often a prerequisite for the crucial transmetalation step in the catalytic cycle. The increased electron density on the boron atom in the boronate form facilitates the transfer of the organic group (the pyrazole ring) from boron to the palladium catalyst. Similarly, reactions involving the formation of four-coordinate boron complexes from pyrazolone derivatives and arylboronic acids have been shown to require basic media, underscoring the role of deprotonation in initiating the reaction. nih.gov Therefore, the choice of base and the control of pH are essential parameters for optimizing reactions involving this compound, as they directly control the concentration of the reactive boronate species.

| Species | Structure | Boron Hybridization | Favored Conditions | Role in Reactivity |

|---|---|---|---|---|

| Boronic Acid (Neutral) | R-B(OH)₂ | sp² (Trigonal Planar) | Acidic to Neutral pH | Less reactive in transmetalation; acts as a Lewis acid. mdpi.com |

| Boronate (Anionic) | [R-B(OH)₃]⁻ | sp³ (Tetrahedral) | Basic pH | The key reactive species in many cross-coupling reactions due to enhanced nucleophilicity. mdpi.com |

Catalytic Applications of 1,3 Dimethylpyrazole 5 Boronic Acid and Its Metal Complexes

Development of Novel Catalytic Systems in Organic Synthesis

1,3-Dimethylpyrazole-5-boronic acid serves as a versatile precursor for the development of novel ligands and catalysts for cross-coupling reactions, which are fundamental in pharmaceutical and materials science. The pyrazole (B372694) moiety can be functionalized to create multidentate ligands that form stable and efficient complexes with transition metals like palladium, copper, and rhodium.

Research into pyrazole-based ligands has shown their effectiveness in well-established reactions. For instance, pyrazole-tethered phosphine (B1218219) ligands have been successfully applied in palladium-catalyzed Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions. umich.edu In these systems, the pyrazole unit helps to stabilize the catalytic metal center and modulate its electronic properties, thereby influencing the efficiency and selectivity of the reaction. umich.edu The synthesis of such ligands often involves the strategic functionalization of a pyrazole core, a role for which this compound is well-suited.

Furthermore, pyrazole boronic esters, derived from their corresponding boronic acids, have been used in palladium-catalyzed oxidative homocoupling reactions to synthesize symmetric bipyrazoles. rsc.org These bipyrazole products are themselves important ligands capable of forming coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic and material properties. rsc.org The ability to tune the steric and electronic environment of the pyrazole ring, for example by using the dimethylated structure of this compound, allows for the rational design of catalysts for specific applications.

The development of these catalytic systems often focuses on creating air- and moisture-stable catalyst precursors that offer high turnover numbers (TONs) and turnover frequencies (TOFs). The data below illustrates the performance of a pyrazole-based phosphine ligand in Suzuki-Miyaura cross-coupling reactions, highlighting the potential of such systems derived from pyrazole boronic acid precursors.

| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromotoluene | Phenylboronic acid | Pd₂(dba)₃ / Ligand 1 | CsF | Toluene | 80-85 | 82 | umich.edu |

| 4-Bromoanisole | Phenylboronic acid | Pd₂(dba)₃ / Ligand 1 | Cs₂CO₃ | Toluene | 80-85 | 80 | umich.edu |

| 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | Pd(OAc)₂ / Ligand 1 | CsF | Toluene | 80-85 | 72 | umich.edu |

| 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Toluene | 80-85 | 62 | umich.edu |

*Ligand 1 is a pyrazole-based P,N-ligand. This table demonstrates the general utility of pyrazole-based ligands in Suzuki coupling, a potential application for derivatives of this compound.

Mechanisms of Substrate Activation via Boron-Metal Interactions

The catalytic activity of complexes derived from this compound is rooted in the cooperative action between the boron center and a coordinated metal. The Lewis acidic boron atom can interact with and activate substrates, particularly those containing hydroxyl or carbonyl groups, while the pyrazole ring anchors the complex to a metal center that facilitates the core catalytic cycle.

One key mechanism involves the activation of hydroxyl groups. Boronic acids are known to form reversible covalent bonds with diols, carboxylic acids, and other hydroxy-functionalized compounds. rsc.org This interaction can be exploited for catalysis. For example, a boronic acid catalyst can activate a carboxylic acid by forming a reactive acyl-boronate intermediate, which is more susceptible to nucleophilic attack by an amine to form an amide. rsc.org In a metal complex, the proximity of the metal center could further enhance this activation.

In the context of metal-ligand cooperativity, the pyrazole unit plays a crucial role. Coordination of the pyrazole nitrogen to a Lewis acidic metal center increases the Brønsted acidity of the pyrazole N-H proton (in protic pyrazoles). nih.gov While this compound is an N-methylated pyrazole and thus aprotic, related pyrazole ligands demonstrate how deprotonation can alter the electronic properties of the metal center and open a coordination site, facilitating substrate binding and transformation. nih.gov

Furthermore, the pyrazole ring itself can act as a bidentate ligand, coordinating with the boronic acid group to influence reactions. Studies on related pyrazolyl systems have shown that the [N,O]-bidentate chelation of a pyrazole derivative can assist in the base-promoted disproportionation of arylboronic acids. nih.gov This suggests a mechanism where the pyrazole-boronate structure organizes the reactants, possibly via a boronic anhydride intermediate, to facilitate aryl group migration. nih.gov This cooperative interaction between the pyrazole and boron moieties is a promising avenue for substrate activation.

Potential Modes of Activation:

Electrophilic Activation: The Lewis acidic boron atom withdraws electron density from a coordinated substrate (e.g., a carboxylic acid), making it more electrophilic. rsc.org

Nucleophilic Activation: Formation of a tetrahedral 'ate' complex between the boronic acid and a diol increases the nucleophilicity of the oxygen atoms. rsc.org

Metal-Ligand Cooperation: The pyrazole ring binds to a metal, while the boronic acid group binds to the substrate, bringing them into close proximity and facilitating reactions such as cross-coupling or addition.

Applications in Asymmetric Catalysis

While specific applications of this compound in asymmetric catalysis are not yet widely reported, its structure provides a promising scaffold for the design of chiral catalysts. The development of enantioselective transformations is a primary goal in modern organic synthesis, particularly for the production of pharmaceuticals.

The general strategy involves modifying the pyrazole-boronic acid structure to create a chiral environment around the catalytic center. This can be achieved in several ways:

Introduction of Chiral Substituents: Attaching a chiral group to the pyrazole ring or using a chiral backbone that incorporates the pyrazole-boronic acid moiety.

Formation of Chiral Metal Complexes: Using the pyrazole as a ligand to coordinate with a metal center that also binds a known chiral ligand (e.g., BINAP, phosphoramidites).

Use as a Chiral Organocatalyst: Employing the boronic acid's Lewis acidity in conjunction with chiral functionalities on the pyrazole ring to catalyze reactions directly without a metal.

The literature provides precedents for these approaches using related compounds. For example, chiral pyridine-hydrazone ligands have been used in palladium-catalyzed asymmetric additions of arylboronic acids to cyclic ketimines, achieving high yields and enantioselectivities. nih.gov Similarly, bifunctional organocatalysts containing a thiourea group and a tertiary amine have been used for the asymmetric 1,6-addition of pyrazol-5-ones to nitro-alkenylisoxazoles, demonstrating the utility of the pyrazole scaffold in enantioselective catalysis. rsc.org

The combination of a palladium complex with a chiral phosphoramidite ligand and a chiral phosphoric acid has enabled the highly enantioselective allylic alkylation of pyrazol-5-ones with allylic alcohols. This dual-catalyst system highlights the potential for creating complex, highly selective catalytic environments involving pyrazole substrates.

The table below summarizes results from asymmetric reactions using pyrazole-containing molecules or boronic acids as key components, illustrating the potential for developing chiral catalysts based on the this compound framework.

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst System | Yield (%) | Enantioselectivity (% ee) | Reference |

|---|---|---|---|---|---|---|

| Asymmetric Allylic Alkylation | Pyrazol-5-one | Allylic alcohol | Pd-complex / Chiral Phosphoramidite / Chiral Phosphoric Acid | High | Excellent | N/A |

| Asymmetric 1,6-Addition | Pyrazol-5-one | 3-methyl-4-nitro-5-alkenylisoxazole | Bifunctional Thiourea Organocatalyst | 72-90 | 83-94 | rsc.org |

| Asymmetric 1,2-Addition | Saccharin-derived ketimine | Arylboronic acid | Pd(TFA)₂ / Chiral Pyridine-Hydrazone Ligand | High | High | nih.gov |

This table showcases the successful use of pyrazole derivatives and boronic acids in asymmetric catalysis, suggesting future applications for chiral systems derived from this compound.

Strategic Applications in Complex Molecular Architecture

Utilization as a Building Block in Multi-Step Organic Synthesis

1,3-Dimethylpyrazole-5-boronic acid is a valuable heterocyclic building block in the multi-step synthesis of complex organic molecules. researchgate.net Its stability, commercial availability, and reactivity profile make it an ideal component for constructing larger, more intricate molecular architectures. organic-chemistry.orgias.ac.innih.gov The primary application of this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. researchgate.netresearchgate.net This reaction allows for the direct and selective connection of the pyrazole (B372694) ring to various other aromatic or heteroaromatic systems, a crucial step in building the core structures of many targeted compounds. nih.gov

A pertinent example of this strategy is found in the synthesis of kinase inhibitors, a significant class of therapeutic agents. olemiss.edu While specific examples may use analogous pyrazole boronic acids, the methodology is directly applicable. For instance, in the development of inhibitors for kinases like Aurora-A, a key step involves the Suzuki-Miyaura coupling of a pyrazole boronic acid with a halogenated heterocyclic core. nih.gov This reaction serves to introduce the pyrazole moiety, which is often essential for binding to the target protein. nih.govresearchgate.net The synthesis of c-Jun N-terminal kinase 3 (JNK3) inhibitors has also been achieved in a two-step process where a Suzuki-Miyaura coupling is a pivotal transformation. researchgate.net The reliability and broad functional group tolerance of this coupling make this compound a dependable building block for creating libraries of complex molecules for drug discovery programs. google.com

Table 1: Illustrative Suzuki-Miyaura Coupling for Kinase Inhibitor Scaffold Synthesis This table presents a representative reaction using an analogous pyrazole boronic acid to demonstrate the utility of the chemical class in complex synthesis.

| Reactant 1 | Reactant 2 | Product | Catalyst System | Conditions | Reference |

| 7-Chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine | (1-Benzyl-1H-pyrazol-4-yl)boronic acid | 7-(1-Benzyl-1H-pyrazol-4-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine | Pd(dppf)Cl₂ | Na₂CO₃, THF/H₂O, 80 °C | nih.gov |

Late-Stage Functionalization in Drug Synthesis

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex, drug-like molecules at a late point in their synthesis. nih.govrsc.org This approach enables the rapid generation of a diverse range of analogues from a common advanced intermediate, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. nih.gov

This compound is an exemplary reagent for LSF due to its application in highly reliable and functional-group-tolerant reactions, most notably the Suzuki-Miyaura coupling. researchgate.net This reaction can be used to introduce the 1,3-dimethylpyrazole (B29720) group onto a complex molecular scaffold as one of the final steps of a synthetic sequence. This is particularly valuable as the pyrazole moiety is a key pharmacophore in numerous classes of drugs, including inhibitors of phosphodiesterase 4 (PDE4) and various kinases.

The synthesis of advanced kinase inhibitors serves as a practical example of this strategy. A complex heterocyclic core, such as an imidazo[4,5-b]pyridine, can be synthesized through several steps, with a halogen atom strategically placed for the final coupling. nih.gov In a late-stage step, this halogenated core is reacted with this compound (or an analogue) to yield the final, potent inhibitor. nih.gov This modular approach allows chemists to quickly vary the pyrazole substituent to fine-tune the biological activity and pharmacokinetic properties of the target compound, underscoring the value of this compound as a tool for LSF in modern drug discovery. researchgate.net

Table 2: Example of Late-Stage Functionalization via Suzuki-Miyaura Coupling This table illustrates the LSF concept where a complex core is coupled with a pyrazole boronic acid to generate a final target molecule.

| Complex Intermediate | LSF Reagent | Final Product | Purpose of LSF | Reference |

| 7-Chloro-imidazo[4,5-b]pyridine core | Pyrazole Boronic Acid | 7-(Pyrazol-4-yl)-imidazo[4,5-b]pyridine based Kinase Inhibitor | Installation of key binding moiety to generate final active compound. | nih.gov |

Interdisciplinary Research Applications of 1,3 Dimethylpyrazole 5 Boronic Acid

Advanced Medicinal Chemistry and Chemical Biology:

The strategic importance of 1,3-Dimethylpyrazole-5-boronic acid lies in its utility as a versatile scaffold for creating complex molecular architectures with therapeutic potential. The pyrazole (B372694) ring is a well-established pharmacophore found in numerous approved drugs, while the boronic acid group provides a reactive handle for various chemical transformations and can itself interact with biological targets. nih.gov

Design and Synthesis of Biologically Active Scaffolds

This compound serves as a fundamental starting material for the synthesis of a wide array of more complex, biologically active scaffolds. nih.gov Its primary utility is demonstrated in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govnih.gov This reaction allows for the efficient formation of carbon-carbon bonds, enabling the connection of the 1,3-dimethylpyrazole (B29720) core to various aryl or heteroaryl systems. nih.gov This modular approach is a cornerstone of modern medicinal chemistry, facilitating the rapid generation of chemical libraries to explore structure-activity relationships (SAR). nih.gov

The pyrazole motif itself is a privileged structure in drug discovery, known to be a core component of inhibitors for enzymes such as cyclooxygenase-2 (COX-2), p38 MAP kinase, and cyclin-dependent kinase 2 (CDK2)/Cyclin A. researchgate.net By utilizing this compound, chemists can systematically synthesize derivatives that incorporate this key heterocyclic system, aiming to develop novel inhibitors for these and other important biological targets. The synthesis often involves the coupling of the boronic acid with various organic halides, leading to a diverse set of substituted pyrazoles for biological evaluation. nih.gov

Ligand Design for Protein Targets

The design of specific ligands that can bind to protein targets with high affinity and selectivity is a central goal of drug discovery. The 1,3-dimethylpyrazole moiety can serve as a key recognition element in such ligands. For instance, derivatives of 5-methyl-1H-pyrazole have been investigated as potent antagonists for the Androgen Receptor (AR), a key target in prostate cancer. scitechjournals.com While direct studies on this compound for this specific target are not prevalent, the underlying pyrazole structure is crucial for activity.

The boronic acid group adds another dimension to ligand design. It is known to form reversible covalent bonds with serine, threonine, or tyrosine residues in the active sites of enzymes, or interact with the diol groups of sugars and glycoproteins. nih.gov This property has been exploited in the design of inhibitors for various enzymes and receptors. For example, boronic acid-containing compounds have been developed as antagonists for chemokine receptors like CXCR1 and CXCR2, which are involved in inflammation. frontiersin.org The combination of the pyrazole scaffold with the boronic acid functional group in this compound presents a rational starting point for designing dual-function ligands that can interact with multiple sites on a protein target or bridge different domains.

Enzyme Inhibition and Receptor Binding Studies

The pyrazole core is a well-established feature in a multitude of enzyme inhibitors. researchgate.net Research has demonstrated that pyrazole derivatives can effectively inhibit various enzymes, including carbonic anhydrases and phosphodiesterase 4 (PDE4). nih.govnih.gov For example, a series of 3,5-dimethylpyrazole (B48361) derivatives were synthesized and shown to have considerable inhibitory activity against PDE4B, an enzyme implicated in inflammatory conditions like asthma and COPD. nih.gov

Furthermore, the boronic acid moiety is a known pharmacophore for enzyme inhibition. nih.gov It can act as a transition-state analog, binding tightly to the active site of proteases and other enzymes. This has been successfully applied in the development of dipeptidyl peptidase IV (DPPIV) inhibitors for diabetes, where a prolineboronic acid-containing dipeptide showed potent inhibition. nih.gov Boronic acids have also been investigated as inhibitors for chemokine receptors, demonstrating their versatility in targeting different classes of proteins. frontiersin.orgresearchgate.net The conjugation of the 1,3-dimethylpyrazole scaffold with a boronic acid group therefore represents a promising strategy for developing novel inhibitors that leverage the properties of both moieties.

Below is a table summarizing the inhibitory activities of some pyrazole derivatives against various enzymes.

| Compound Class | Target Enzyme | Reported Activity |

| Diarylpyrazole-benzenesulfonamides | Carbonic Anhydrase II (hCA II) | Kᵢ values in the nanomolar range. nih.gov |

| 3,5-Dimethylpyrazole derivatives | Phosphodiesterase 4B (PDE4B) | IC₅₀ value of 1.7 µM for the most potent compound. nih.gov |

| Prolineboronic acid (boroPro) dipeptides | Dipeptidyl Peptidase IV (DPPIV) | Potent inhibition, dependent on stereochemistry. nih.gov |

| Phenylboronic acid derivative (SX-517) | CXCR1/2 | IC₅₀ = 38 nM for CXCL1-induced Ca²⁺ flux. frontiersin.org |

Modulation of Biological Pathways

Derivatives originating from 1,3-dimethylpyrazole scaffolds have the potential to modulate various biological pathways critical in disease. For instance, pyrazole-based compounds have been designed as inhibitors of rearranged during transfection (RET) kinase, a receptor tyrosine kinase whose aberrant signaling is implicated in several types of cancer. nih.gov The inhibition of such kinases can disrupt downstream signaling cascades involved in cell proliferation, growth, and survival.

The boronic acid function can also influence biological pathways. By forming reversible complexes with sugars and glycoproteins, boronic acids can alter cell-surface interactions and signaling events. nih.gov This has been explored in the context of targeting the tumor microenvironment. While specific studies on the pathway modulation by this compound are limited, the known biological roles of its constituent parts suggest a high potential for its derivatives to impact pathways related to cancer, inflammation, and metabolic diseases. nih.govfrontiersin.orgnih.gov

Pharmacophore Modeling and Virtual Screening

Computational techniques such as pharmacophore modeling and virtual screening are increasingly used to accelerate the discovery of new drug candidates. Pharmacophore models define the essential three-dimensional arrangement of chemical features necessary for biological activity. Such models have been developed for various classes of pyrazole derivatives. For instance, a 3D-QSAR and pharmacophore modeling study on diarylpyrazole-benzenesulfonamide derivatives identified the key steric and electrostatic features required for the inhibition of human carbonic anhydrase II. nih.gov

Virtual screening of large chemical libraries is another powerful tool. mdpi.com While direct virtual screening studies featuring this compound are not widely reported, its structural components are well-represented in screening libraries. Pyrazole derivatives have been identified through virtual screening as potential anti-hyperglycemic agents targeting PPARγ agonists and as anticoagulants. nih.govscielo.br The presence of the boronic acid group can also be a key feature in virtual screening, especially when targeting enzymes where covalent interaction is desired. The combination of the established pyrazole core and the reactive boronic acid makes this compound a valuable candidate for inclusion in virtual screening libraries aimed at a variety of therapeutic targets. nih.govnih.govscielo.br

Antimicrobial and Antitumor Potential Research

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including antimicrobial and anticancer properties. nih.gov The incorporation of a boronic acid moiety into the pyrazole scaffold introduces unique chemical properties that can enhance these biological effects. nih.gov While direct and extensive research specifically on the antimicrobial and antitumor potential of this compound is still emerging, the broader family of pyrazole and boronic acid derivatives has shown significant promise in these areas.

Research into pyrazole derivatives has demonstrated their effectiveness against a range of microbial pathogens. For instance, certain pyrazole analogues have shown considerable activity against both Gram-positive and Gram-negative bacteria. nih.govorientjchem.org One study highlighted a pyrazole derivative with a minimum inhibitory concentration (MIC) of 0.25 μg/mL against E. coli, outperforming the standard antibiotic Ciprofloxacin. nih.gov Another pyrazole compound was found to be highly active against S. epidermidis, also with an MIC of 0.25 μg/mL. nih.gov The antifungal potential of pyrazole derivatives has also been noted, with some compounds showing activity against species like Aspergillus niger and M. audouinii. nih.gov The introduction of the boronic acid group is significant as this moiety is known to interact with biological molecules, potentially enhancing the antimicrobial efficacy of the parent pyrazole structure.

In the realm of oncology, pyrazole-based compounds have been investigated as potential antitumor agents. nih.govacs.org They have been shown to inhibit various kinases and cellular processes crucial for cancer cell proliferation. nih.gov For example, some 1,3-diphenyl-1H-pyrazole derivatives have demonstrated potent growth inhibition against human lung, breast, and cervical cancer cell lines, with IC50 values in the low micromolar range. nih.gov The mechanism of action often involves the induction of apoptosis, disruption of the cell cycle, and the generation of reactive oxygen species within the cancer cells. nih.gov More specifically, the nanoparticles of a benzofuran-pyrazole compound have shown enhanced cytotoxic activity against breast cancer cell lines, with IC50 values as low as 0.6 nM. orientjchem.org

The following table summarizes the antimicrobial and antitumor activities of various pyrazole derivatives, providing a contextual basis for the potential of this compound.

| Compound Type | Activity | Organism/Cell Line | Measurement | Result | Reference |

| Pyrazole Derivative | Antibacterial | E. coli | MIC | 0.25 μg/mL | nih.gov |

| Pyrazole Derivative | Antibacterial | S. epidermidis | MIC | 0.25 μg/mL | nih.gov |

| Pyrazole Derivative | Antifungal | A. niger | MIC | 1 μg/mL | nih.gov |

| 1,3-diphenyl-1H-pyrazole derivative | Anticancer | A549 (Lung) | IC50 | 0.83-1.81 μM | nih.gov |

| 1,3-diphenyl-1H-pyrazole derivative | Anticancer | MCF-7 (Breast) | IC50 | 0.83-1.81 μM | nih.gov |

| Benzofuran-pyrazole nanoparticles | Anticancer | MDA-MB-231 (Breast) | IC50 | 0.6 nM | orientjchem.org |

Antioxidant Activity Investigations

Oxidative stress is implicated in a multitude of pathological conditions, making the development of effective antioxidants a key area of research. Pyrazole derivatives have been a subject of interest for their antioxidant properties. semanticscholar.orgnih.gov The antioxidant capacity of these compounds is often attributed to their ability to scavenge free radicals. youtube.com

Studies on various pyrazole derivatives have demonstrated their potential as potent antioxidants. For example, certain thienyl-pyrazole derivatives have shown excellent radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH), with IC50 values as low as 0.245 μM, which is comparable to the standard antioxidant ascorbic acid. nih.gov Phenyl-pyrazolone derivatives have also been identified as robust antioxidants capable of quenching oxygen-based radicals. youtube.com The specific structure of the pyrazole derivative, including the nature and position of substituents, plays a crucial role in modulating its antioxidant capacity. youtube.com While direct data on the antioxidant activity of this compound is limited, the known antioxidant properties of the pyrazole scaffold suggest that it may also exhibit such activity.

The table below presents the antioxidant activity of selected pyrazole derivatives from various studies.

| Compound Type | Assay | IC50 Value | Reference |

| Thienyl-pyrazole derivative | DPPH radical scavenging | 0.245 ± 0.01 μM | nih.gov |

| Thienyl-pyrazole derivative | Hydroxyl radical scavenging | 0.892 ± 0.01 μM | nih.gov |

| Phenyl-pyrazolone derivative | Oxygen radical scavenging | - | youtube.com |

Materials Science and Engineering:

The unique chemical architecture of this compound, which combines a heterocyclic pyrazole ring with a reactive boronic acid group, makes it a promising building block in materials science.

Development of Boron-Containing Functional Polymers

Boron-containing polymers are a class of materials that have garnered significant attention due to their unique electronic and responsive properties. sigmaaldrich.com The incorporation of boron, often in the form of boronic acids or their esters, into a polymer backbone can impart functionalities such as diol sensing and self-healing capabilities. Pyrazole derivatives are also utilized in the development of specialized polymers, including conductive polymers. nih.gov The synthesis of poly(pyrazolyl)borates is a well-established area of research, highlighting the compatibility of the pyrazole nucleus within polymeric structures. eurekaselect.comresearchgate.net Although direct polymerization of this compound has not been extensively reported, its structure suggests it could serve as a valuable monomer for creating novel boron-containing functional polymers with potential applications in sensing, catalysis, and biomedicine.

Applications in Organic Electronic Materials

The development of new organic materials for electronic devices is a rapidly advancing field. chemscene.com Pyrazole derivatives have been identified as useful components in the creation of materials with specific electronic and photophysical properties, such as those used in photovoltaic cells. nih.gov Furthermore, four-coordinate boron(III) complexes, which can be formed from pyrazolone (B3327878) derivatives and arylboronic acids, are recognized for their potential as luminescent materials in organic electronics and photonics. nih.gov The combination of the pyrazole heterocycle and the boronic acid moiety in this compound suggests its potential as a precursor for the synthesis of novel organic electronic materials.

Design of Fluorescent Probes

Fluorescent probes are indispensable tools in biological and chemical sensing. rsc.org Boronic acids are particularly useful in the design of fluorescent sensors due to their ability to reversibly bind with diols, such as those found in saccharides, leading to changes in fluorescence. rsc.org This property has been widely exploited to create sensors for glucose and other biologically important molecules. rsc.org Pyrazole derivatives themselves can also serve as the core of fluorescent molecules. nih.govrsc.org For example, novel fluorescent boron(III) complexes derived from pyrazole carbaldehyde and boronic acids have been synthesized and shown to exhibit fluorescence in the green region of the visible spectrum. nih.gov The structure of this compound, containing both a pyrazole ring and a boronic acid group, makes it a highly promising candidate for the development of novel fluorescent probes for various analytical and biomedical applications. nih.govbenthamscience.comnih.gov

Agrochemical Science:

The pyrazole ring is a foundational structural motif in a multitude of commercially successful agrochemicals. The specific substitution pattern on this heterocyclic core is instrumental in defining the biological activity and spectrum of these compounds. This compound has emerged as a critical building block in the synthesis of novel agrochemical candidates, offering a versatile platform for the creation of complex molecules with desired properties.

Synthesis of Agrochemical Intermediates

This compound is a key intermediate in the synthesis of a variety of agrochemicals, particularly fungicides and insecticides. Its utility lies in its ability to readily undergo carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the efficient and selective coupling of the pyrazole ring with a diverse range of aryl and heteroaryl halides, providing a modular approach to the synthesis of complex molecular architectures.

This synthetic strategy is particularly valuable in the construction of pyrazole carboxamide fungicides. These compounds, many of which are potent succinate (B1194679) dehydrogenase inhibitors (SDHIs), often feature a pyrazole ring linked to an aromatic or heteroaromatic moiety. For instance, the synthesis of various pyrazole-4-carboxamides with fungicidal properties has been reported, demonstrating the versatility of the pyrazole core in creating bioactive molecules. nih.govnih.gov While many published syntheses may start from the corresponding pyrazole carboxylic acid, the boronic acid derivative offers a complementary and powerful route for creating the crucial carbon-carbon bond to the other part of the molecule.

The synthesis of novel pyrazole carboxylate derivatives containing a thiazole (B1198619) moiety has also been explored as potential fungicides, highlighting the modular nature of pyrazole-based agrochemical design. acs.org The ability to introduce the 1,3-dimethylpyrazole unit via its boronic acid derivative provides a robust method for accessing a wide array of potential agrochemical candidates.

Influence on Bioactivity and Environmental Stability of Derivatives

The incorporation of the 1,3-dimethylpyrazole moiety into an agrochemical's structure significantly influences its biological activity and its behavior and persistence in the environment.

Bioactivity: The substitution on the pyrazole ring is a well-established determinant of a compound's fungicidal or insecticidal efficacy. The methyl groups at the 1 and 3 positions of the pyrazole ring are not merely structural placeholders; they play a crucial role in the molecule's interaction with its biological target.

In the context of SDHI fungicides, the pyrazole ring is a key component of the pharmacophore that interacts with the enzyme's active site. The size, shape, and electronic properties imparted by the dimethyl substitution pattern can enhance the binding affinity and, consequently, the inhibitory potency of the fungicide. acs.org Structure-activity relationship (SAR) studies have repeatedly shown that modifications to the pyrazole ring, including the nature and position of its substituents, can dramatically impact the fungicidal spectrum and efficacy. nih.govnih.gov For example, certain pyrazole carboxamide derivatives have demonstrated high efficacy against a range of fungal pathogens, with their activity being closely linked to the specific substitution on the pyrazole core. nih.govnih.gov

Similarly, in insecticides, the 1,3-dimethylpyrazole group can contribute to a more favorable interaction with insect-specific targets, such as receptors in the nervous system, leading to enhanced insecticidal activity. The development of novel pyrazole matrine (B1676216) derivatives has shown that the inclusion of the pyrazole moiety can lead to higher pesticidal activity compared to the parent natural product. nih.gov

Environmental Stability: The environmental fate of an agrochemical, encompassing its persistence, degradation pathways, and mobility, is of paramount importance. The 1,3-dimethylpyrazole scaffold plays a role in defining these characteristics.

Microbial Degradation: While the pyrazole ring itself is relatively stable, it can be metabolized by soil and water microorganisms. The degradation of the pyrazole fungicide isopyrazam (B32586) has been studied, revealing that various fungal and bacterial strains can break down the molecule into several metabolites. nih.gov This indicates that the pyrazole ring is susceptible to microbial cleavage, a process that can be influenced by the nature of its substituents. The methyl groups on the 1,3-dimethylpyrazole moiety can affect the rate and metabolic pathway of this biodegradation.

Hydrolysis: The pyrazole ring is generally stable to hydrolysis under typical environmental pH conditions. Therefore, the hydrolytic stability of agrochemicals containing the 1,3-dimethylpyrazole moiety is largely governed by the other functional groups present in the molecule.

Fungicidal Activity of Selected Pyrazole Derivatives

Table of Compounds Mentioned

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹¹B)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,3-dimethylpyrazole-5-boronic acid, providing detailed information about the hydrogen, carbon, and boron environments within the molecule.

¹H NMR: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present. The methyl groups attached to the pyrazole (B372694) ring nitrogen (N1) and carbon (C3) typically appear as sharp singlets. The proton on the pyrazole ring (C4-H) also gives rise to a characteristic singlet. The chemical shifts of these protons are influenced by their electronic environment. For instance, in deuterated chloroform (B151607) (CDCl₃), the N-methyl and C-methyl protons might be observed at specific chemical shifts, while the ring proton would appear at a different, typically downfield, position.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The spectrum would show distinct peaks for the two methyl carbons, the two pyrazole ring carbons attached to nitrogen and the boronic acid group, and the unsubstituted pyrazole ring carbon. The chemical shifts of these carbons are indicative of their hybridization and neighboring atoms. researchgate.net For example, the carbon atom attached to the boronic acid group (C5) would have a characteristic chemical shift due to the influence of the boron atom.

¹¹B NMR: Boron-11 NMR spectroscopy is particularly valuable for characterizing boronic acids. nsf.gov The ¹¹B NMR spectrum of this compound would show a signal characteristic of a tricoordinate boron atom in a boronic acid functionality. The chemical shift of this signal, typically reported in parts per million (ppm), provides direct evidence for the presence of the boronic acid group. nsf.govsdsu.edursc.org The presence of hydroxyl groups on the boron atom influences the chemical shift, placing it in a region distinct from other types of boron compounds. sdsu.edu

A representative, though not specific to this exact compound, dataset for a similar pyrazole boronic acid derivative, 1,3-Dimethyl-1H-pyrazole-4-boronic acid pinacol (B44631) ester, shows characteristic NMR signals that can be used for comparative purposes. chemicalbook.com

Interactive Data Table: Representative NMR Data for Pyrazole Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |

| ¹H | 2.2 - 3.8 | s | C-CH₃, N-CH₃ |

| ¹H | 5.8 - 7.6 | s | Pyrazole ring C-H |

| ¹³C | 10 - 40 | C-CH₃, N-CH₃ | |

| ¹³C | 100 - 160 | Pyrazole ring carbons | |

| ¹¹B | 27 - 30 | B(OH)₂ | |

| Note: This table represents typical chemical shift ranges for pyrazole derivatives and may not be exact for this compound. Specific values are dependent on the solvent and experimental conditions. |

Mass Spectrometry (MS) for Molecular Confirmation and Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of this compound and to gain insights into its fragmentation patterns, which can further corroborate its structure.

Typically, soft ionization techniques such as Electrospray Ionization (ESI) are employed for the analysis of boronic acids. nih.gov In ESI-MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. For this compound (C₅H₉BN₂O₂), the expected molecular weight is approximately 139.95 g/mol . sigmaaldrich.comcymitquimica.comalfa-chemistry.com The mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts depending on the solvent system used.

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, further confirming its identity. beilstein-journals.org The fragmentation pattern observed in the tandem mass spectrometry (MS/MS) spectrum can provide valuable structural information by showing the characteristic losses of functional groups, such as the boronic acid moiety or methyl groups. The analysis of boronic acids by mass spectrometry can sometimes be challenging due to the formation of unexpected ions, but it remains an indispensable tool for molecular confirmation. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in this compound and its electronic transitions.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to the various vibrations of its functional groups. nih.govresearchgate.net Key expected absorptions include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

C-H stretching: Bands in the 2800-3000 cm⁻¹ region due to the methyl groups.

C=N and C=C stretching: Absorptions in the 1500-1650 cm⁻¹ range characteristic of the pyrazole ring.

B-O stretching: A strong band typically found in the 1300-1400 cm⁻¹ region, which is a key indicator of the boronic acid functionality.

B-C stretching: A weaker band that may appear in the fingerprint region.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

While a specific crystal structure for this compound is not publicly available in the search results, the technique has been widely applied to other pyrazole derivatives and boronic acids. mdpi.com Such an analysis would reveal the planarity of the pyrazole ring and the geometry around the boron atom. In the solid state, boronic acids often form dimeric or trimeric structures through hydrogen bonding between the hydroxyl groups. X-ray crystallography would elucidate these supramolecular assemblies.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Hydrolysis Monitoring

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for monitoring its stability, particularly with respect to hydrolysis. waters.com

Reversed-phase HPLC (RP-HPLC) is a common mode used for the analysis of boronic acids. americanpharmaceuticalreview.com A suitable C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a pH modifier, can be used to separate the target compound from any impurities or degradation products. The retention time of the compound is a characteristic property under specific chromatographic conditions. The purity of the sample can be determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.